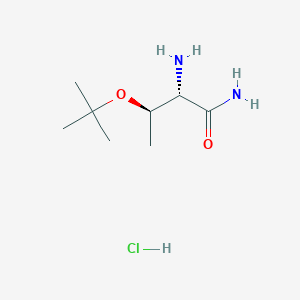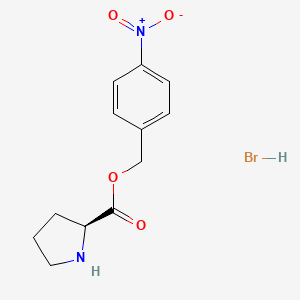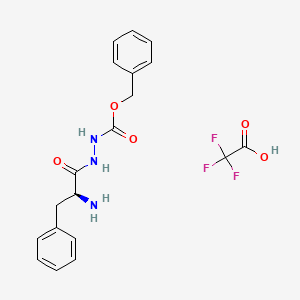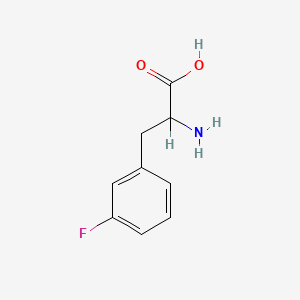
H-D-Val-OBzl.TosOH
描述
H-D-Val-OBzl.TosOH, also known as ®-Benzyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate, is an amino acid derivative. It is commonly used in life science research due to its versatile applications. The compound has a molecular formula of C19H25NO5S and a molecular weight of 379.48 g/mol .
科学研究应用
H-D-Val-OBzl.TosOH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of amino acid derivatives and their biological functions.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the production of various chemical products and intermediates.
作用机制
Target of Action
The primary targets of H-D-Val-OBzlAs a valine derivative, it may interact with proteins or enzymes that recognize or metabolize valine, an essential amino acid .
Mode of Action
The specific mode of action of H-D-Val-OBzlAs a valine derivative, it may mimic the structure of valine and interact with the same targets, potentially altering their function .
Biochemical Pathways
The exact biochemical pathways affected by H-D-Val-OBzlGiven its structural similarity to valine, it might influence pathways involving valine metabolism .
Result of Action
The molecular and cellular effects of H-D-Val-OBzlAs a valine derivative, it may influence processes that involve valine, such as protein synthesis .
生化分析
Biochemical Properties
H-D-Val-OBzl.TosOH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s benzyl ester group makes it a useful intermediate in the synthesis of complex peptides, as it can be selectively removed under mild conditions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise, thereby enhancing mental performance during stress-related tasks and preventing exercise-induced muscle damage . These effects are mediated through its interactions with specific receptors and enzymes within the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s benzyl ester group allows it to interact with specific enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of enzymatic pathways, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at room temperature in a sealed, dry environment. It may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular function and metabolic activity. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s benzyl ester group is hydrolyzed by esterases, leading to the formation of D-Valine and benzyl alcohol. These metabolites can then enter various metabolic pathways, influencing metabolic flux and metabolite levels within the cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it can influence various cellular functions. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the mitochondria or endoplasmic reticulum. This subcellular localization is crucial for its activity, as it allows the compound to interact with specific enzymes and biomolecules within these compartments .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of H-D-Val-OBzl.TosOH involves the esterification reaction between D-valine and benzyl alcohol. This reaction typically requires a suitable temperature and the presence of an esterifying agent or catalyst to facilitate the process . The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified and crystallized to obtain the desired compound in solid form .
化学反应分析
Types of Reactions
H-D-Val-OBzl.TosOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
相似化合物的比较
Similar Compounds
Some compounds similar to H-D-Val-OBzl.TosOH include:
- H-D-Leu-OBzl.TosOH
- H-Val-OBzl.HCl
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.
属性
IUPAC Name |
benzyl (2R)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUQVUDPBXFOKF-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@H](C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659781 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-valinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17662-84-9 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-valinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















